N-[2-(3-methylpyrazol-1-yl)phenyl]-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide
Description
N-[2-(3-methylpyrazol-1-yl)phenyl]-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide is a complex organic compound that features a morpholine ring, a pyrazole ring, and an oxadiazole ring
Properties
IUPAC Name |
N-[2-(3-methylpyrazol-1-yl)phenyl]-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-13(2)19-22-18(24-29-19)17-12-28-11-10-25(17)20(27)21-15-6-4-5-7-16(15)26-9-8-14(3)23-26/h4-9,13,17H,10-12H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSDBFLHBYGZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2NC(=O)N3CCOCC3C4=NOC(=N4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylpyrazol-1-yl)phenyl]-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 3-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.
Attachment of the phenyl group: The pyrazole ring is then functionalized with a phenyl group through electrophilic aromatic substitution or similar reactions.
Synthesis of the oxadiazole ring: The oxadiazole ring is formed by cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Formation of the morpholine ring: The morpholine ring is synthesized through nucleophilic substitution reactions involving suitable amines and epoxides.
Coupling reactions: Finally, the different rings are coupled together using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylpyrazol-1-yl)phenyl]-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(3-methylpyrazol-1-yl)phenyl]-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: The compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Materials Science: It can be used in the design of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(3-methylpyrazol-1-yl)phenyl]-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-methylpyrazol-1-yl)phenyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide
- N-[2-(3-methylpyrazol-1-yl)phenyl]-3-(5-ethyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide
Uniqueness
N-[2-(3-methylpyrazol-1-yl)phenyl]-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide is unique due to the specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
